N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is a complex organic compound that features a benzodioxin ring and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the benzodioxin intermediate.
Coupling with Beta-Alanine: The final step involves coupling the benzodioxin-thiophene intermediate with beta-alanine using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its ability to interact with biological macromolecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and thiophene moieties may facilitate binding to active sites, while the beta-alanine segment could enhance solubility and bioavailability. The exact pathways would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide: Studied for its potential in organic synthesis.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide stands out due to its combination of a benzodioxin ring and a thiophene moiety, which is less common in similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H21N3O6S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C16H21N3O6S/c20-15(18-11-1-2-13-14(9-11)25-7-6-24-13)3-5-17-16(21)19-12-4-8-26(22,23)10-12/h1-2,9,12H,3-8,10H2,(H,18,20)(H2,17,19,21) |
InChI Key |
XRILQOFQZSIRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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